molecular formula C7H6KNO2 B075797 Potassium aminobenzoate CAS No. 1321-13-7

Potassium aminobenzoate

Cat. No. B075797
CAS RN: 1321-13-7
M. Wt: 175.23 g/mol
InChI Key: VLSHYHUKASKGPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium aminobenzoate is a form of Vitamin B that supports many important body functions . It is used to treat fibrosis, a condition in which the skin and underlying tissues tighten and become less flexible . This condition occurs in diseases such as dermatomyositis, morphea, Peyronie’s disease, scleroderma, and linear scleroderma .


Synthesis Analysis

Potassium aminobenzoate, also known as PABA, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .


Molecular Structure Analysis

The molecular formula of Potassium aminobenzoate is C7H6NO2K . Its average mass is 175.226 Da and its monoisotopic mass is 175.003555 Da .


Chemical Reactions Analysis

Benzocaine, an ethyl ester of p-aminobenzoic acid, is a local anesthetic generally used as a topic pain reliever . The electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .


Physical And Chemical Properties Analysis

Potassium aminobenzoate has a molecular formula of C7H6NO2K and an average mass of 175.226 Da . It is reactive with oxidizing agents .

Scientific Research Applications

  • Treatment of Peyronie's Disease and Liver Toxicity Concerns :

    • Potassium para-aminobenzoate is used in treating Peyronie's disease, a condition affecting the penis. However, its use has been associated with cases of acute liver injury. Recovery from hepatitis occurred 4 months after discontinuation of the drug (Roy & Carrier, 2008).
  • Use in Dermatological Conditions :

    • The drug has been reported to significantly improve symptoms in patients with lichen sclerosus, a skin condition, characterized by a decrease in symptoms and flattening of skin lesions (Penneys, 1984).
  • Role in Urine Collection Studies :

    • Potassium aminobenzoate, as an alternative to para-aminobenzoic acid (PABA), has been validated for use in assessing the completeness of 24-hour urine collections in nutritional studies (Sharma et al., 2014).
  • Ineffectiveness in Treating Scleroderma :

    • A study found that potassium aminobenzoate did not significantly alter skin changes in patients with scleroderma, a disease that involves hardening and tightening of the skin and connective tissues (Clegg et al., 1994).
  • In Vitro Effects on Cell Growth and Macromolecule Synthesis :

    • The compound inhibits the growth and macromolecule synthesis in fibroblasts from normal human skin, scleroderma patients, and rheumatoid synovial cells (Priestley & Brown, 1979).
  • Investigation of Drug-Induced Liver Injury :

    • A study focused on the kinetics of human leukocyte antigen receptor during liver injury induced by potassium para-aminobenzoate, confirming its role in drug-induced liver injury (Plüß et al., 2022).
  • Empirical Use in Scleroderma :

    • Potassium para-aminobenzoate has been used empirically in treating scleroderma and related conditions, despite limited evidence supporting its effectiveness in affecting fibrosis or fibrous tissue (Drug and Therapeutics Bulletin, 1968).
  • Use in Urology :

    • The drug was evaluated for its effectiveness in assisting with visual internal urethrotomy for urethral stricture, showing significant effects in reducing recurrent urethral stricture (Kim et al., 2015).
    • Another study reported improvement in Peyronie's disease symptoms with Potaba treatment, suggesting its potential usefulness despite the need for more controlled studies (Carson, 1997).
  • Liver Function Test Findings :

    • An analysis of clinical and laboratory hepatic findings in scleroderma patients suggested that long-term potassium para-aminobenzoate therapy is not hepatotoxic and that acute hepatic reaction to the drug is rare (Zarafonetis et al., 1986).
  • Use in Metabolic Balance Studies :

    • Potassium para-aminobenzoate has been employed to monitor compliance with prescribed dietary regimens during metabolic balance studies in humans (Roberts et al., 1990).

Safety And Hazards

Potassium aminobenzoate may cause serious side effects. Call your doctor at once if you have nausea, loss of appetite, blue-colored skin, fever, chills, cough, sore throat, or low blood sugar . The safety concerns about potassium aminobenzoate stem from the fact that in warm conditions or with exposure to ultraviolet light, the compound can react with chemicals in some drinks .

properties

IUPAC Name

potassium;2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSHYHUKASKGPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927534
Record name Potassium 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium aminobenzoate

CAS RN

1321-13-7, 37960-65-9
Record name Potassium aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium aminobenzoate
Reactant of Route 2
Potassium aminobenzoate
Reactant of Route 3
Potassium aminobenzoate
Reactant of Route 4
Potassium aminobenzoate
Reactant of Route 5
Potassium aminobenzoate
Reactant of Route 6
Reactant of Route 6
Potassium aminobenzoate

Citations

For This Compound
270
Citations
JA Laithwaite - British Medical Journal, 1975 - ncbi.nlm.nih.gov
We are engaged in research and service in this field. A high proportion of parents in families referredfor actual or threatened child abuse are taking drugs at those times that the crises …
Number of citations: 10 www.ncbi.nlm.nih.gov
A Viehweg - Reactions, 2014 - search.proquest.com
A 73-year-old man developed DRESS syndrome during treatment with potassium aminobenzoate [Potaba]. The man was hospitalised with a 3-day history of a generalised rash. Two …
Number of citations: 0 search.proquest.com
U Meyer-Hoffert - Reactions, 2013 - search.proquest.com
The man discontinued potassium aminobenzoate, and the rash resolved. Scratch tests were performed with the Potaba capsular content and pure sodium benzoate; no reactions were …
Number of citations: 0 search.proquest.com
BK Ham, JJ Park, TI Noh, SW Kim… - Korean Journal of …, 2011 - synapse.koreamed.org
… s disease has not been elucidated, potassium aminobenzoate in therapy of Peyronie’s disease … Further evaluations of the effect and appropriate dosing of potassium aminobenzoate are …
Number of citations: 9 synapse.koreamed.org
R Madhok - BMJ: British Medical Journal, 1989 - ncbi.nlm.nih.gov
… with potassium aminobenzoate (… potassium aminobenzoate, without any response. In one such case the fibrosis was calcified. Other workers have also found potassium aminobenzoate …
Number of citations: 12 www.ncbi.nlm.nih.gov
A Zaouak, H Hammami Ghorbel… - Dermatologic …, 2014 - Wiley Online Library
… High dose penicillin, topical corticosteroids, heparin, and oral potassium aminobenzoate have been used but found to be uneffective. To our knowledge, this is the first case of extensive …
Number of citations: 26 onlinelibrary.wiley.com
J Fitkin, GT Ho - American Family Physician, 1999 - aafp.org
… potassium aminobenzoate… potassium aminobenzoate in the treatment of Peyronie's disease. Since the rate of spontaneous resolution is high, the results with potassium aminobenzoate …
Number of citations: 32 www.aafp.org
RP Alston - BMJ: British Medical Journal, 1989 - ncbi.nlm.nih.gov
… with potassium aminobenzoate (… potassium aminobenzoate, without any response. In one such case the fibrosis was calcified. Other workers have also found potassium aminobenzoate …
Number of citations: 2 www.ncbi.nlm.nih.gov
KC Mohanty, RG Strachan - BMJ: British Medical Journal, 1989 - ncbi.nlm.nih.gov
… with potassium aminobenzoate (… potassium aminobenzoate, without any response. In one such case the fibrosis was calcified. Other workers have also found potassium aminobenzoate …
Number of citations: 3 www.ncbi.nlm.nih.gov
MC Arya, JP Swami, ASJ Yogendra, BS Hariyawat… - 2019 - researchgate.net
… therapies include potassium aminobenzoate, vitamin E, … potassium aminobenzoate as ‘possibly effective’ oral agent for treatment of PD. According to USFDA, potassium aminobenzoate …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.